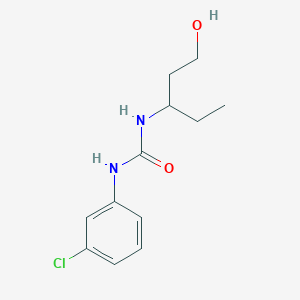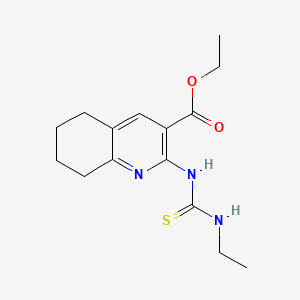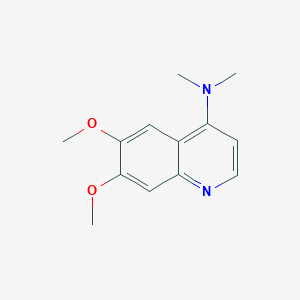
4-Ethynylbenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylbenzoyl fluoride is an organic compound with the molecular formula C9H5FO It is characterized by the presence of an ethynyl group attached to a benzoyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of benzoyl compounds using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the oxidative dearomatization of phenols followed by fluorination .
Industrial Production Methods: Industrial production of 4-ethynylbenzoyl fluoride may involve large-scale fluorination processes using specialized fluorinating agents. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, leading to the formation of diverse functional groups.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Fluorination Reagents: Deoxo-Fluor reagent, NFSI.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various benzoyl derivatives with different functional groups.
Oxidation Products: Carboxylic acids, ketones.
Addition Products: Alkenes, alkynes.
Aplicaciones Científicas De Investigación
4-Ethynylbenzoyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-ethynylbenzoyl fluoride involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and fluorine groups. The ethynyl group can undergo addition reactions, while the fluorine atom can be substituted with other nucleophiles. These reactions can lead to the formation of new compounds with different biological and chemical properties .
Comparación Con Compuestos Similares
Benzoyl Fluoride: Similar structure but lacks the ethynyl group.
4-Ethynylbenzoic Acid: Similar structure but contains a carboxylic acid group instead of a fluoride.
4-Fluorobenzoyl Chloride: Contains a chlorine atom instead of an ethynyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds .
Propiedades
Fórmula molecular |
C9H5FO |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
4-ethynylbenzoyl fluoride |
InChI |
InChI=1S/C9H5FO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H |
Clave InChI |
VGLKSIODLBWKLI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
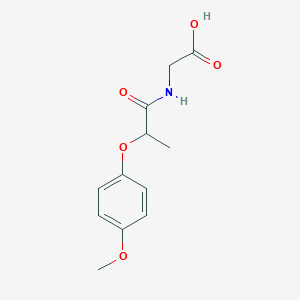
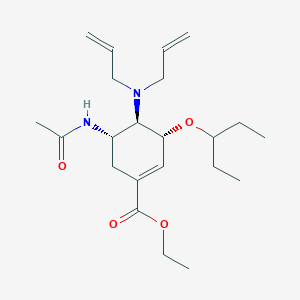



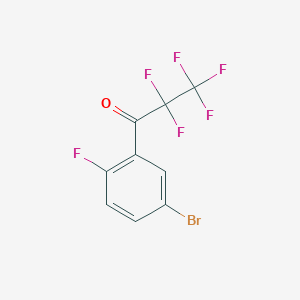
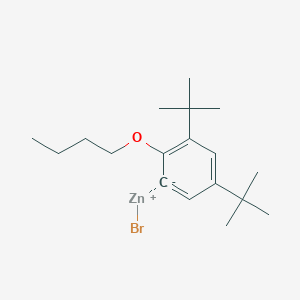
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

